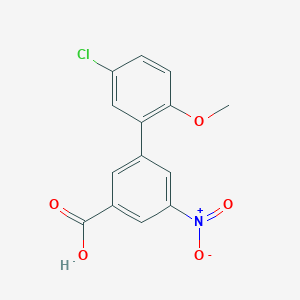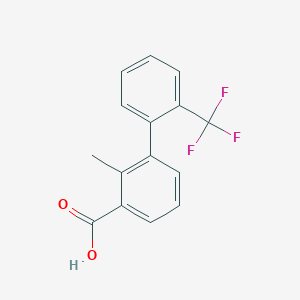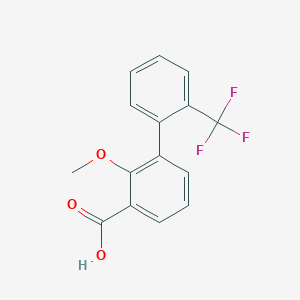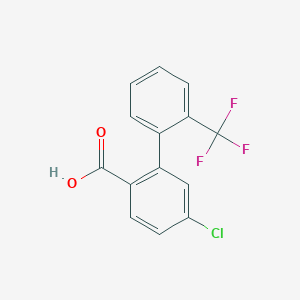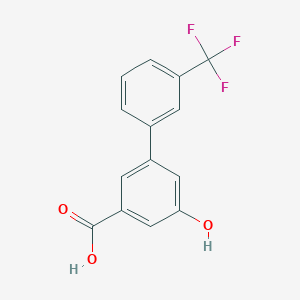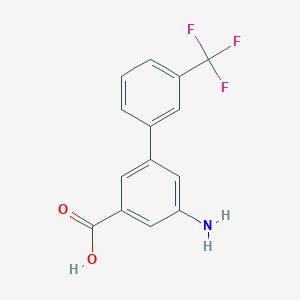
5-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(3-trifluoromethylphenyl)benzoic acid (5-Methyl-2-TFPB) is a synthetic compound that has been used in various scientific applications. It is a white, crystalline solid with a melting point of 137-139°C and a boiling point of 267°C. 5-Methyl-2-TFPB has a molecular weight of 224.2 g/mol and a density of 1.25 g/cm3. It is soluble in water and organic solvents such as ethanol and methanol. 5-Methyl-2-TFPB is a commonly used reagent in organic synthesis and has been used in a variety of scientific applications, ranging from pharmaceuticals to research in biochemistry and physiology.
Mechanism of Action
5-Methyl-2-TFPB is a synthetic compound that has been used in various scientific research applications. It is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to be mediated by the trifluoromethyl group of 5-Methyl-2-TFPB, which binds to the active site of the enzyme and blocks its activity. Additionally, 5-Methyl-2-TFPB has been shown to inhibit the activity of other enzymes, such as protein kinases and phosphatases, and to bind to DNA, suggesting that it may act as an antimicrobial agent.
Biochemical and Physiological Effects
5-Methyl-2-TFPB has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in inflammation, such as COX-2 and 5-LOX. Inhibition of these enzymes is thought to reduce inflammation, which can lead to relief from pain and other symptoms associated with inflammation. Additionally, 5-Methyl-2-TFPB has been shown to inhibit the activity of other enzymes, such as protein kinases and phosphatases, which may have implications for the treatment of certain diseases, such as cancer and diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Methyl-2-TFPB in laboratory experiments is its high purity (95%). This makes it a suitable reagent for a variety of organic synthesis reactions. Additionally, 5-Methyl-2-TFPB is relatively inexpensive and widely available, making it a cost-effective reagent. However, there are some limitations to using 5-Methyl-2-TFPB in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions in some cases. Additionally, it is sensitive to light and air, and should be stored in a cool, dark place.
Future Directions
Given its wide range of applications, 5-Methyl-2-TFPB has the potential to be used in a variety of future scientific research projects. For example, it could be used as a reagent for the synthesis of new pharmaceuticals or materials. Additionally, further research into its biochemical and physiological effects could lead to new treatments for various diseases. Finally, it could be used in the synthesis of new polymers or nanomaterials, which could have a variety of applications in the fields of medicine, materials science, and engineering.
Synthesis Methods
5-Methyl-2-TFPB can be synthesized through a reaction between 2-trifluoromethylbenzoic acid and methyl iodide in the presence of potassium carbonate as a base. The reaction is carried out in a solution of acetonitrile and the desired product is obtained in high yields (95%). The reaction proceeds via a nucleophilic substitution reaction, in which the methyl iodide acts as a nucleophile and displaces the trifluoromethyl group from the carboxylic acid.
Scientific Research Applications
5-Methyl-2-TFPB has been used in several scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as fluorinated aromatic compounds and heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anti-seizure drugs. Additionally, 5-Methyl-2-TFPB has been used in the synthesis of various materials, such as polymers, nanomaterials, and organic dyes.
properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-5-6-12(13(7-9)14(19)20)10-3-2-4-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMTHBHRJVRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691140 |
Source


|
| Record name | 4-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261807-02-6 |
Source


|
| Record name | 4-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


